molecular formula C11H12F3N B2674562 {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1278662-29-5

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine

Cat. No.: B2674562
CAS No.: 1278662-29-5
M. Wt: 215.219
InChI Key: HMVDYILQOBDJFR-UHFFFAOYSA-N
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Description

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine is an organic compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a trifluoromethyl-substituted phenyl ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce different amine derivatives .

Scientific Research Applications

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine is unique due to its specific combination of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVDYILQOBDJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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